N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
Overview
Description
N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H22FN5O3S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is 443.14273892 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
A series of compounds, including N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as against several strains of fungi. The presence of the thiazole derivatives in these compounds may offer valuable therapeutic intervention for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Experimental and Theoretical Analysis of Intermolecular Interactions
Research involving derivatives of 1,2,4-triazoles, which include compounds structurally related to N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide, has provided insights into the nature of lp⋯π intermolecular interactions. These studies, combining experimental and theoretical approaches, shed light on the intricate interactions governing the assembly and behavior of these molecules, potentially impacting their biological activity and stability (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimicrobial Activity of Fluorobenzamides
Further research into the antimicrobial activity of fluorobenzamides, closely related to the compound , highlights the critical role of the fluorine atom in enhancing antimicrobial effectiveness. Studies have demonstrated that the incorporation of a fluorine atom at specific positions significantly improves activity against selected bacterial and fungal strains, underscoring the importance of fluorine in the design of antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3S/c1-3-30-15-10-8-14(9-11-15)24-19(28)13-31-21-26-25-18(27(21)2)12-23-20(29)16-6-4-5-7-17(16)22/h4-11H,3,12-13H2,1-2H3,(H,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPTGSVZOZUFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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